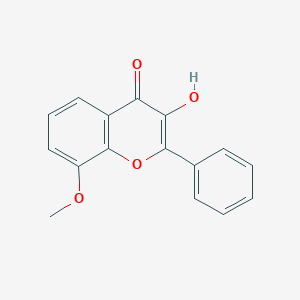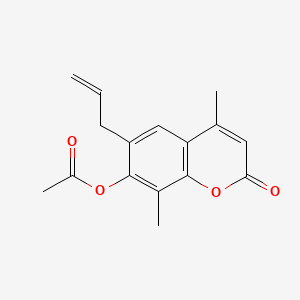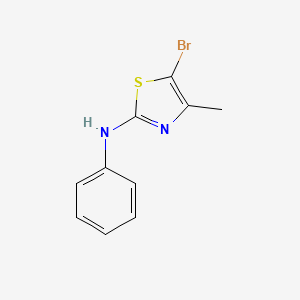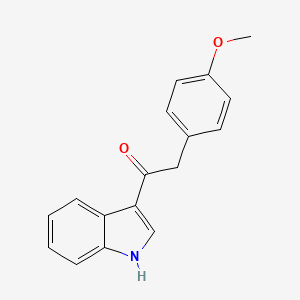
3-Hydroxy-8-methoxy-2-phenyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-8-methoxy-2-phenyl-4H-chromen-4-one is a derivative of chromone, a class of compounds known for their diverse biological activities. This compound is part of the flavonoid family, which is widely distributed in the plant kingdom and known for its pharmacological properties, including anticancer, antibacterial, antimalarial, antioxidant, antifungal, and monoamine oxidase inhibitor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-8-methoxy-2-phenyl-4H-chromen-4-one typically involves the condensation of appropriate chalcones followed by cyclization. One common method is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidation of chalcones using hydrogen peroxide in the presence of a base . The reaction conditions usually include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-8-methoxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-hydroxy-8-methoxy-2-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a fluorescent probe for the detection of metal ions such as aluminum.
Biology: Studied for its antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer and neuroprotective effects.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The compound exerts its effects through various mechanisms, including:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity: Disrupting microbial cell membranes and inhibiting enzyme activity.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-2-phenyl-4H-chromen-4-one: Lacks the methoxy group at the 8th position.
3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Similar structure but with a methoxy group on the phenyl ring.
Uniqueness
The presence of the methoxy group at the 8th position in 3-hydroxy-8-methoxy-2-phenyl-4H-chromen-4-one enhances its biological activity and fluorescence properties, making it a valuable compound for various applications .
Properties
CAS No. |
88252-61-3 |
|---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
3-hydroxy-8-methoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-19-12-9-5-8-11-13(17)14(18)15(20-16(11)12)10-6-3-2-4-7-10/h2-9,18H,1H3 |
InChI Key |
KXSJNMVHWGRQKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C(C2=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11850632.png)






![Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11850675.png)
![5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850685.png)


![[1-(3-aminopropyl)triazol-4-yl]methanol;trihydrochloride](/img/structure/B11850703.png)
